molecular formula C11H12BrNS B12807631 2-Bromo-4-tert-butylphenyl isothiocyanate CAS No. 886501-13-9

2-Bromo-4-tert-butylphenyl isothiocyanate

Cat. No.: B12807631
CAS No.: 886501-13-9
M. Wt: 270.19 g/mol
InChI Key: FKPUFPMYTDXRCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butylphenyl isothiocyanate typically involves the reaction of 2-Bromo-4-tert-butylaniline with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Safety measures are strictly followed due to the toxic nature of thiophosgene .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

CAS No.

886501-13-9

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-isothiocyanatobenzene

InChI

InChI=1S/C11H12BrNS/c1-11(2,3)8-4-5-10(13-7-14)9(12)6-8/h4-6H,1-3H3

InChI Key

FKPUFPMYTDXRCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N=C=S)Br

Origin of Product

United States

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